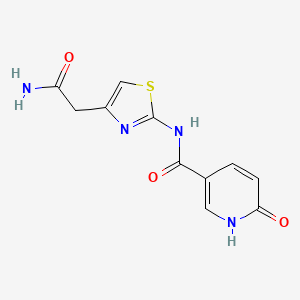

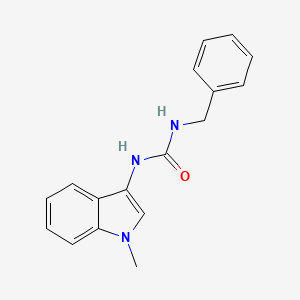

![molecular formula C11H14N2O B2992970 2',3'-Dihydrospiro{oxane-4,1'-pyrrolo[2,3-c]pyridine} CAS No. 2167892-11-5](/img/structure/B2992970.png)

2',3'-Dihydrospiro{oxane-4,1'-pyrrolo[2,3-c]pyridine}

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Unexpected Formation of Polycyclic Oxygen-Containing Spiro-Heterocycles

Researchers have discovered the formation of complex polycyclic oxygen-containing spiro-heterocycles during reactions involving 2,4-dihydro-3H-pyrrol-3-one 1-oxide with benzaldehyde. These compounds demonstrate the intricate nature of spirocyclic reactions and their potential for creating novel chemical structures (Becker et al., 2008).

Novel Dispiro[oxindole-thiazolidinedione] Compounds

A study outlines the synthesis of novel dispiro compounds involving oxindole-thiazolidinedione and related derivatives via regio- and stereo-selective 1,3-dipolar cycloaddition reactions. These findings highlight the versatility of spiro compounds in chemical synthesis and their potential applications in medicinal chemistry (Ponnala et al., 2006).

Antimicrobial and Antifungal Activity

A new class of spiro pyrrolidines has been synthesized and screened for antibacterial and antifungal activities. The compounds exhibited significant activity against various human pathogenic bacteria and dermatophytic fungi, suggesting their potential in developing new antimicrobial agents (Raj et al., 2003).

Versatile Construction of Dispiro[pyrrolidine-oxindole] Scaffolds

Research has developed a versatile method for constructing dispiro[pyrrolidine-oxindole] scaffolds involving 3-aminooxindoles, aldehydes, and methyleneindolinone derivatives. This approach allows for broad functional-group tolerance and high yields, indicating its utility in synthesizing biologically active compounds (Wei et al., 2016).

Organocatalytic Synthesis with High Enantiopurity

An organocatalytic approach has been described for the rapid synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, which exhibit important biological activities. This method achieves high enantiopurity and structural diversity, underscoring the potential of organocatalysis in creating compounds with specific stereochemical configurations (Chen et al., 2009).

Safety and Hazards

The safety data sheet for 2’,3’-Dihydrospiro{oxane-4,1’-pyrrolo[2,3-c]pyridine} suggests that it should be handled with care. If inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. In case of swallowing, the mouth should be rinsed .

Future Directions

Pyrrolopyrazine derivatives, including 2’,3’-Dihydrospiro{oxane-4,1’-pyrrolo[2,3-c]pyridine}, have shown promising results in various scientific experiments due to their unique structural properties. They have been studied as analgesic and sedative agents and have shown potential in treating diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been found . Therefore, these compounds are an attractive scaffold for drug discovery research .

Properties

IUPAC Name |

spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,4'-oxane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-4-12-7-10-9(1)11(8-13-10)2-5-14-6-3-11/h1,4,7,13H,2-3,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHFLIBSZRDMSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CNC3=C2C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Chloro-4-methoxyphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2992887.png)

![4-morpholino-3-nitrobenzenecarbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2992890.png)

![2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2992894.png)

![3-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-indole](/img/structure/B2992900.png)

![Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate](/img/structure/B2992904.png)

![2-ethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2992905.png)

![5-[(4-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2992907.png)

![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2992908.png)